(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a complex organic compound that features a furan ring substituted with two methyl groups and a hexahydropyrrolo[3,4-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2,5-dimethylfuran, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the hexahydropyrrolo[3,4-b]pyrrole moiety. The final step often involves the formation of the methanone linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring and pyrrole moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups.
Hexahydropyrrolo[3,4-b]pyrrole: Lacks the furan ring and methanone linkage.
Furan-3-ylmethanone: Contains the furan ring and methanone group but lacks the pyrrole moiety.
Uniqueness
(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is unique due to its combination of a substituted furan ring and a hexahydropyrrolo[3,4-b]pyrrole moiety
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-5-11(9(2)17-8)13(16)15-6-10-3-4-14-12(10)7-15/h5,10,12,14H,3-4,6-7H2,1-2H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBVNGWDSUVJKZ-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CCNC3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2C[C@H]3CCN[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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